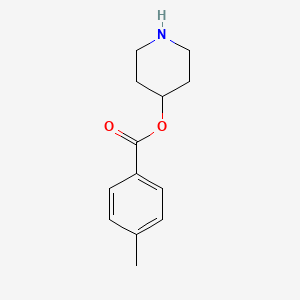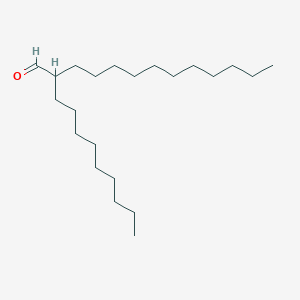
2-Nonyltridecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nonyltridecanal is an organic compound with the molecular formula C22H44O. It is an aldehyde, characterized by a long carbon chain with a terminal aldehyde group. The structure of this compound includes 22 carbon atoms, 44 hydrogen atoms, and one oxygen atom. This compound is often used in various chemical reactions and has applications in different scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyltridecanal typically involves the oxidation of corresponding alcohols or the hydroformylation of long-chain alkenes. One common method is the oxidation of 2-Nonyltridecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is usually carried out under controlled conditions to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound may involve the hydroformylation of nonene followed by hydrogenation and subsequent oxidation. This method is advantageous due to its scalability and efficiency. The reaction conditions typically include high pressure and temperature, along with the use of catalysts such as rhodium complexes .
Análisis De Reacciones Químicas
Types of Reactions
2-Nonyltridecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or acetals.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), alcohols (ROH)
Major Products Formed
Oxidation: 2-Nonyltridecanoic acid
Reduction: 2-Nonyltridecanol
Substitution: Imines, acetals
Aplicaciones Científicas De Investigación
2-Nonyltridecanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Nonyltridecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This interaction can affect various biological processes, including enzyme activity and signal transduction pathways. The aldehyde group can also undergo oxidation-reduction reactions, influencing cellular redox states .
Comparación Con Compuestos Similares
Similar Compounds
2-Nonyltridecanol: The corresponding alcohol of 2-Nonyltridecanal.
2-Nonyltridecanoic acid: The carboxylic acid derivative of this compound.
Nonylaldehyde: A shorter-chain aldehyde with similar chemical properties
Uniqueness
This compound is unique due to its long carbon chain and terminal aldehyde group, which confer specific chemical reactivity and physical properties. Its structure allows for diverse chemical transformations and applications in various fields, making it a valuable compound in both research and industry .
Propiedades
Número CAS |
922163-79-9 |
|---|---|
Fórmula molecular |
C22H44O |
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
2-nonyltridecanal |
InChI |
InChI=1S/C22H44O/c1-3-5-7-9-11-12-14-16-18-20-22(21-23)19-17-15-13-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |
Clave InChI |
SXJZIUKTSPPFMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(CCCCCCCCC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide](/img/structure/B12626868.png)
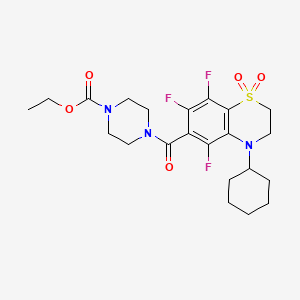
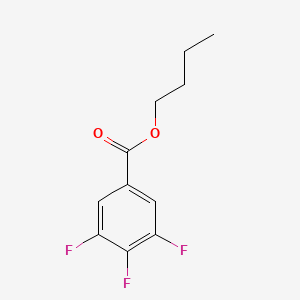
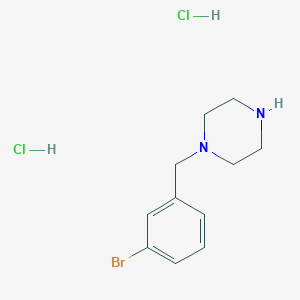
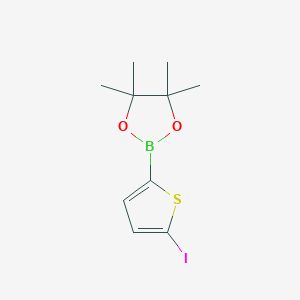

![2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL](/img/structure/B12626904.png)
![4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate](/img/structure/B12626905.png)
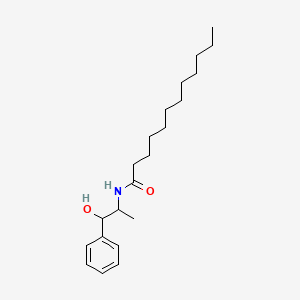
![2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12626924.png)

![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)
